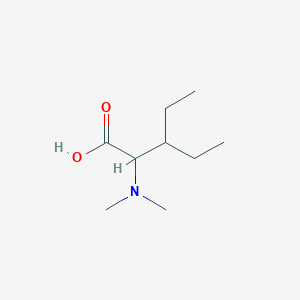
2-(Dimethylamino)-3-ethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-3-ethylpentanoic acid: is a chemical compound with the following structural formula:
CH3−CH2−CH(CH3)−C(O)OH−N(CH3)2
It contains an amino group (N(CH₃)₂) and a carboxylic acid group (COOH). The compound is also known by other names, such as 2-(Dimethylamino)-3-ethylvaleric acid .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-(Dimethylamino)-3-ethylpentanoic acid involves several steps. One common method is the reaction of 3-ethylpent-4-en-2-one with dimethylamine . The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidification to yield the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using suitable reagents and optimized conditions. specific industrial processes for this compound may vary based on the manufacturer.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, converting the alkyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: 2-(Dimethylamino)-3-ethylpentanoic acid or its derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: The compound may have pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Researchers study its reactivity and properties for drug design and development.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action is context-dependent. the amino group may interact with cellular receptors or enzymes, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Dimethylaminobenzoic acid: (CAS#: 1704-62-7) shares some structural similarities but has a benzene ring .
Dimethylamine: (CAS#: 124-40-3) lacks the carboxylic acid group and is a simpler amine .
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(dimethylamino)-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
DUAITSJTRXMSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


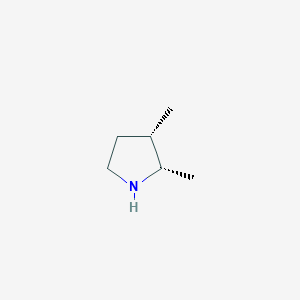
![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)





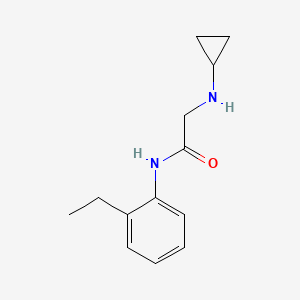
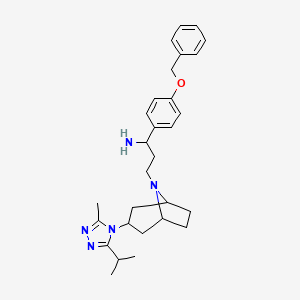
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
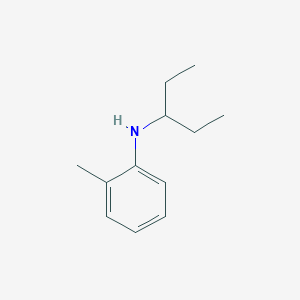
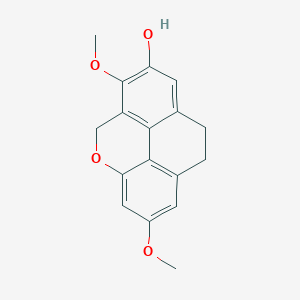
![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
